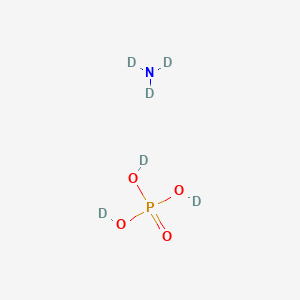
3-氨基异烟酸乙酯
概述
描述
Synthesis Analysis
The synthesis of ethyl 3-aminoisonicotinate involves reaction mechanisms that are intricate and yield compounds with specific molecular structures. Studies have explored various synthetic routes, including reactions that utilize ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate as intermediates, showing evidence for polarized electronic structures despite their nearly identical molecular conformations (Cobo et al., 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-aminoisonicotinate derivatives has been a focus, with X-ray diffraction methods revealing insights into their crystallography. These studies provide data on bond lengths, angles, and crystal packing, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Xing, 2010).
Chemical Reactions and Properties
Ethyl 3-aminoisonicotinate participates in various chemical reactions that highlight its reactivity and functional group compatibility. For example, the compound has been involved in reactions leading to the synthesis of complex structures, showcasing its versatility as a building block in organic synthesis. These reactions not only expand the utility of ethyl 3-aminoisonicotinate but also contribute to the development of new synthetic methodologies (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties of ethyl 3-aminoisonicotinate, such as solubility, melting point, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for its handling and application in different chemical processes, influencing its behavior in reactions and the formation of desired products (Zhou et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of ethyl 3-aminoisonicotinate reveal its reactivity towards nucleophiles and electrophiles, acid-base characteristics, and participation in coupling reactions. These studies are essential for understanding how ethyl 3-aminoisonicotinate can be utilized in synthetic chemistry and the development of new compounds with desired functionalities (Sapnakumari et al., 2014).
科学研究应用
3-氨基异烟酸乙酯已被用作合成各种杂环化合物的中间体,展示了其在有机合成中的用途。例如,它已被用于合成 3-吡啶基-5,7-二(三氟甲基)-1,8-萘啶-2(1H)酮 (Eichler, Rooney, & Williams, 1976).
该化合物参与了衍生自烟酸衍生物的单偶氮分散染料的合成。这表明其在染料和颜料化学中的潜在应用 (Alnajjar, Alsaiedi, & El-Apasery, 2013).
3-氨基异烟酸乙酯还被用于合成环金属化的铂(II)配合物。由于其独特的结构和电子性质,这些配合物在光物理学和材料科学领域具有潜在应用 (Fuertes 等,2012).
另一应用包括在有机化学中用于合成功能化的四氢吡啶。这展示了其作为更复杂有机分子的构建模块的多功能性 (Zhu, Lan, & Kwon, 2003).
安全和危害
作用机制
Target of Action
Ethyl 3-aminoisonicotinate is a chemical compound used in proteomics research
Mode of Action
Biochemical Pathways
Ethyl 3-aminoisonicotinate is likely involved in the biosynthesis of complex structures, showcasing its versatility as a building block in organic synthesis. . It’s worth noting that all components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . As Ethyl 3-aminoisonicotinate is a derivative of nicotinic acid (a form of vitamin B3), it may potentially influence these pathways.
Result of Action
It is known to be involved in reactions leading to the synthesis of complex structures, but the specific molecular and cellular effects of these reactions are yet to be elucidated.
属性
IUPAC Name |
ethyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLTHWDFNLOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371309 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoisonicotinate | |
CAS RN |
14208-83-4 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Aminoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














